N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide
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Overview
Description
N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide is a complex organic compound characterized by its unique structure, which includes bromine atoms and propan-2-yloxyphenyl groups
Preparation Methods
The synthesis of N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide typically involves multiple steps. The initial step often includes the bromination of 2-propan-2-yloxyphenyl compounds, followed by the formation of the urea derivative through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and propan-2-yloxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and urea-based molecules. Compared to these compounds, N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide stands out due to its unique combination of bromine atoms and propan-2-yloxyphenyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-Bromo-2,2-dimethoxypropane
- 5-Bromo-2-iodopyrimidine
Properties
Molecular Formula |
C21H24Br2N4O3 |
---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]-3-[(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C21H24Br2N4O3/c1-13(2)29-19-7-5-17(22)9-15(19)11-24-26-21(28)27-25-12-16-10-18(23)6-8-20(16)30-14(3)4/h5-14H,1-4H3,(H2,26,27,28)/b24-11+,25-12? |
InChI Key |
YXCCOAFLNXGUQA-CGDLMUABSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(C)C |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C |
Origin of Product |
United States |
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